molecular formula C7H7N3O3 B2853032 4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylic acid CAS No. 2092666-90-3

4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylic acid

Cat. No.: B2853032
CAS No.: 2092666-90-3
M. Wt: 181.151
InChI Key: KRIKPHFLCMMLNS-UHFFFAOYSA-N
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Description

4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylic acid is a heterocyclic compound that belongs to the pyrazolopyrazine family. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyrazine ring, with a carboxylic acid group at the 3-position and a keto group at the 4-position. It has garnered significant interest in the fields of medicinal and synthetic chemistry due to its potential biological activities and its role as a building block for more complex molecules .

Future Directions

The future directions for the study of “4-Oxo-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazine-3-carboxylic acid” and similar compounds are promising. They have been extensively studied in the biomedical field, leading to the discovery of various receptor antagonists, modulators, and inhibitors . These compounds have also been proposed for the treatment of lysosomal and neurodegenerative, as well as cardiovascular diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylic acid typically involves the regioselective iodination of pyrazolo[1,5-a]pyrazin-4(5H)-ones followed by carbonylation and subsequent alkaline hydrolysis. The key steps include:

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the pyrazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

    Oxidation: Products may include carboxylic acids or aldehydes, depending on the extent of oxidation.

    Reduction: The major product is the corresponding alcohol.

    Substitution: Substituted derivatives with various functional groups at specific positions on the pyrazine ring.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylic acid is unique due to its specific substitution pattern and the presence of both a keto and carboxylic acid group. This unique structure contributes to its distinct biological activities and its potential as a versatile building block in synthetic chemistry .

Properties

IUPAC Name

4-oxo-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O3/c11-6-5-4(7(12)13)3-9-10(5)2-1-8-6/h3H,1-2H2,(H,8,11)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRIKPHFLCMMLNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=C(C=N2)C(=O)O)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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